molecular formula C8H6Cl4O2 B147478 m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro- CAS No. 39568-89-3

m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro-

Cat. No.: B147478
CAS No.: 39568-89-3
M. Wt: 275.9 g/mol
InChI Key: JYLBVCKNJDTYGB-UHFFFAOYSA-N
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Description

m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro- is a chemical compound with the molecular formula C8H6Cl4O2. It is a derivative of m-xylene, where the methyl groups are substituted with hydroxyl groups and chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the hydroxylation can be achieved using reagents like sodium hydroxide or hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure the selective substitution of chlorine atoms. The hydroxylation step is then carried out using industrial-grade reagents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and hydroxylated derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of pesticides and other organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding or chemical modification, leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and chlorine groups allows for diverse reactivity and applications in various fields .

Properties

IUPAC Name

[2,3,4,6-tetrachloro-5-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4O2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14/h13-14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLBVCKNJDTYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)CO)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192682
Record name m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro-
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URL https://comptox.epa.gov/dashboard/DTXSID10192682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39568-89-3
Record name 2,4,5,6-Tetrachloro-1,3-benzenedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39568-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039568893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5,6-tetrachloro-m-xylene-α,α'-diol
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